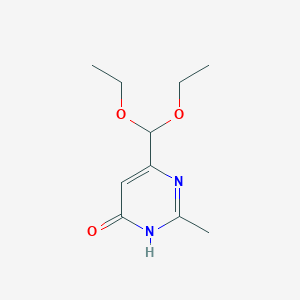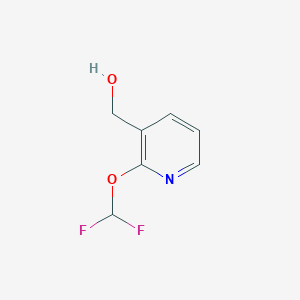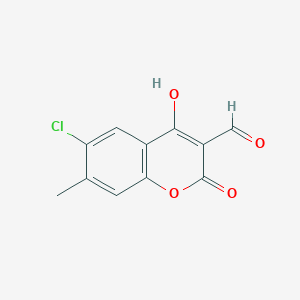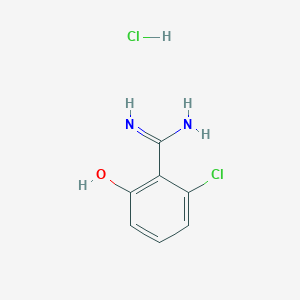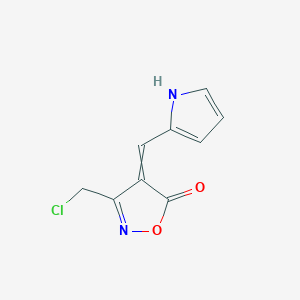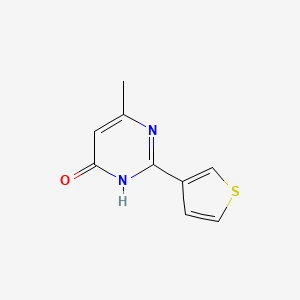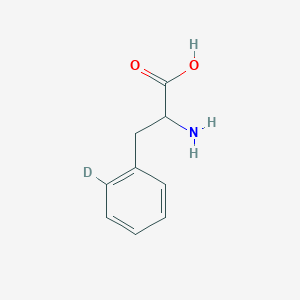
DL-Phenylalanine-2-D1
Descripción general
Descripción
DL-Phenylalanine-2-D1 is a labelled form of DL-Phenylalanine . Phenylalanine is an α-amino acid that is essential for humans and is found in the breast milk of mammals . It is commonly used as a dietary supplement .
Molecular Structure Analysis
The molecular formula of DL-Phenylalanine-2-D1 is C6H5CH2CD(NH2)COOH . Its molecular weight is 166.20 . For a detailed molecular structure, it would be best to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
DL-Phenylalanine-2-D1 is a solid substance . It should be stored at room temperature away from light and moisture .Aplicaciones Científicas De Investigación
Microbial Biosynthesis
DL-Phenylalanine-2-D1 can be used in engineered microbial pathways to produce L-phenylalanine, an essential amino acid. This process involves systematic bioengineering to create efficient biosynthesis in E. coli from inexpensive aromatic precursors . The applications of this synthesized L-phenylalanine are extensive, including dietary supplements, feed, cosmetics, and the chemical industry .
Pharmaceutical Synthesis
The compound plays a crucial role in the synthesis of pharmaceutically active compounds. It’s used in creating cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors. The demand for L-phenylalanine, which can be synthesized from DL-Phenylalanine-2-D1, is steadily increasing worldwide due to its pharmaceutical significance .
Chemical Resolution Agent
DL-Phenylalanine-2-D1 derivatives, such as DL-phenylalanine methyl ester, can be resolved using specific resolving agents like N-acetyl-D-phenylglycine. This process is crucial for obtaining enantiomerically pure compounds used in the production of anti-diabetic, anti-tumor, and anti-HIV drugs, as well as pesticides and sweeteners .
Pain and Discomfort Relief
Research suggests that DL-Phenylalanine-2-D1 may have applications in relieving minor depression, mood issues, and physical discomforts. It could potentially be used in acupuncture anesthesia and alcohol withdrawal treatments .
Food and Beverage Industry
The compound is also significant in the food and beverage industry. It can be used to synthesize aspartame, a low-calorie sweetener, which is a derivative of phenylalanine. Aspartame is widely used in diet sodas, sugar-free gum, and other low-calorie foods .
Agricultural Applications
DL-Phenylalanine-2-D1 can be utilized in the development of new agricultural products, such as growth enhancers and nutritional supplements for livestock. Its derivatives can improve the nutritional value of animal feed, contributing to healthier livestock .
Propiedades
IUPAC Name |
2-amino-3-(2-deuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Phenylalanine-2-D1 | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)


![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
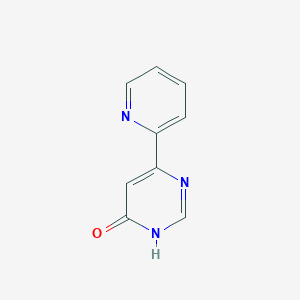
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
